As-indacene

Description

Definition and Structural Characteristics

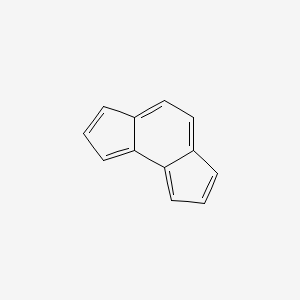

This compound is formally defined as one of two isomeric aromatic hydrocarbons consisting of two cyclopentadiene rings fused to one benzene ring, with the alternative isomer being s-indacene. The molecular formula of this compound is carbon twelve hydrogen eight, giving it a molecular weight of 152.19 grams per mole. The compound is characterized by its asymmetric fusion pattern, which distinguishes it from its symmetric counterpart s-indacene through the specific positioning of the five-membered rings relative to the central six-membered benzene core.

The structural framework of this compound consists of a central benzene ring with two cyclopentadiene units fused at non-adjacent positions, creating an angular or bent molecular geometry. This arrangement results in a conjugated system with twelve pi electrons distributed across the entire framework. The compound exhibits specific geometric parameters that influence its electronic properties, including characteristic bond lengths and angles that reflect the degree of electron delocalization throughout the molecular system.

Physical properties of this compound include a density of 1.17 grams per cubic centimeter and a boiling point of 496.9 degrees Celsius at 760 millimeters of mercury pressure. The compound also displays a flash point of 200.5 degrees Celsius, indicating its thermal stability characteristics. These physical parameters reflect the robust nature of the polycyclic aromatic framework and provide insight into the intermolecular forces governing the compound's behavior in various phases.

The Chemical Abstracts Service registry number for this compound is 210-65-1, which serves as its unique identifier in chemical databases and literature. The compound's International Union of Pure and Applied Chemistry name follows the systematic nomenclature conventions for polycyclic aromatic hydrocarbons, reflecting its structural relationship to indene and acenaphthylene derivatives.

Historical Development of this compound Research

The historical development of this compound research spans several decades, with early investigations focusing on synthetic approaches and structural characterization. Initial studies in the 1960s explored pyrolytic methods for generating indacene frameworks, including work on related systems such as dibenzothiophene dioxide pyrolysis that provided insights into potential formation pathways. These early investigations established foundational understanding of the thermal stability and reactivity patterns that would guide subsequent synthetic efforts.

Significant progress in this compound chemistry occurred during the 1980s with the development of systematic synthetic methodologies. Research published in 1987 described comprehensive approaches to synthesizing this compound bridging ligands and their organometallic derivatives, including trimethyltin and manganese tricarbonyl complexes. This work established important precedents for using this compound as a ligand framework in coordination chemistry and demonstrated the versatility of the system for supporting various metal centers.

The 1990s witnessed continued advancement in synthetic methodology, with particular attention to flash vacuum thermolysis techniques for generating indacene systems. Studies during this period explored the formation of this compound intermediates through thermolysis of biphenylene and related compounds, providing evidence for this compound as an intermediate on potential energy surfaces of carbon twelve hydrogen eight systems. These investigations contributed to understanding the fundamental pathways by which polycyclic aromatic systems can interconvert under thermal conditions.

More recent developments in the twenty-first century have focused on improved synthetic routes and enhanced characterization methods. Research published in 2021 described an updated synthetic route to 3,6-dihydro-as-indacene along with full characterization of all intermediates. This work employed Mannich condensation, quaternization, and Hoffmann elimination as key synthetic steps, followed by cycloaddition and photooxidation reactions to construct the target framework. The methodology demonstrated significant improvements in yield and reproducibility compared to earlier approaches.

Contemporary research has expanded to include detailed computational studies and advanced spectroscopic characterization methods. These investigations have provided enhanced understanding of electronic structure, molecular orbital characteristics, and magnetic properties that were not accessible with earlier analytical techniques. The development of nucleus-independent chemical shift calculations and other computational tools has enabled researchers to probe the aromatic character and electron delocalization patterns with unprecedented detail.

Significance in Anti-Aromatic Chemistry

This compound occupies a unique position in anti-aromatic chemistry due to its distinctive electronic structure and magnetic properties. Research has established that this compound and related systems exhibit paratropic characteristics, meaning they support ring currents that oppose applied magnetic fields. This behavior distinguishes them from classical aromatic systems, which exhibit diamagnetic ring currents that align with applied magnetic fields.

Magnetic susceptibility and nuclear magnetic shielding studies have revealed that this compound systems exhibit intense paramagnetic flow within their pi electron systems. This paramagnetic circulation causes characteristic upfield chemical shifts of protons attached to both the hexagonal and pentagonal ring components. The magnetic susceptibility tensor of this compound displays characteristics typical of diamagnetic molecules but with unusually small anisotropy values.

Group-theoretical analysis has classified this compound as a system where paramagnetic circulation of electrons in specific molecular orbitals overwhelms diamagnetic flow in other occupied orbitals. This electronic configuration places this compound in a unique category between classical aromatic and anti-aromatic molecules. The compound serves as a limiting case that challenges conventional aromatic classification schemes and provides insight into the fundamental nature of electron delocalization in polycyclic systems.

Recent computational studies have demonstrated that this compound derivatives can exhibit varying degrees of anti-aromatic character depending on substitution patterns and fusion with additional ring systems. Research on this compound-containing polycyclic systems has shown that the anti-aromatic character of the this compound core can dominate the overall electronic properties of larger molecules. This finding has important implications for designing materials with specific electronic and magnetic characteristics.

The anti-aromatic properties of this compound have been quantified using nucleus-independent chemical shift calculations and anisotropy of induced current density methods. These computational approaches have revealed that this compound exhibits measurable anti-aromatic character, though typically weaker than that observed in s-indacene systems. The degree of anti-aromaticity can be modulated through chemical modification, including fusion with heteroaromatic rings and introduction of specific substituent groups.

The significance of this compound in anti-aromatic chemistry extends beyond fundamental research to practical applications in materials science. The unique electronic properties arising from its anti-aromatic character make this compound derivatives attractive candidates for organic electronic devices, including field-effect transistors and photovoltaic cells. The ability to tune anti-aromatic character through chemical modification provides a strategy for developing materials with specific electronic properties tailored for particular applications.

Properties

CAS No. |

210-65-1 |

|---|---|

Molecular Formula |

C12H8 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

as-indacene |

InChI |

InChI=1S/C12H8/c1-3-9-7-8-10-4-2-6-12(10)11(9)5-1/h1-8H |

InChI Key |

KNNXFYIMEYKHBZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=C3C=CC=C3C2=C1 |

Canonical SMILES |

C1=CC2=C3C=CC=C3C=CC2=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparison with s-Indacene

s-Indacene, a structural isomer of as-indacene, features a symmetric para-quinodimethane (p-QDM) arrangement (Figure 1b) . Key differences include:

This compound’s reduced symmetry enhances π-delocalization, lowering its bandgap compared to s-indacene . However, its antiaromaticity is slightly attenuated due to non-planar distortions .

Comparison with Benzo-Fused Indenofluorenes

Benzo-fused derivatives (e.g., benzo[a]indeno[2,1-c]fluorene) retain the this compound core but exhibit reduced antiaromaticity:

| Property | This compound Core | Benzo-Fused Derivative | References |

|---|---|---|---|

| NICS(0) | +15–20 ppm | +5–10 ppm | |

| Bandgap | 1.5 eV | 1.8–2.0 eV | |

| Stability | Air-sensitive | Air-stable |

Benzo fusion introduces aromatic benzene rings, which localize π-electrons and mitigate paratropic currents in the this compound core .

Comparison with Azulene-Based Polycyclics

Azuleno[1,2-e]dicyclohepta[a,h]-as-indacene (Figure 2) merges azulene’s aromaticity with this compound’s antiaromaticity:

The azulene hybrid exhibits bathochromic shifts in absorption compared to pure azulene, highlighting electronic interplay between subunits .

Redox-Switchable Aromaticity

Helically extended this compound derivatives (e.g., compound 1²+ ) reversibly switch between antiaromatic (oxidized) and aromatic (neutral) states via two-electron transfer (Figure 3). This process is stable over months in solution and accompanies conformational changes in thioxanthylium rotors .

Optoelectronic Performance

This compound-based IFs demonstrate balanced ambipolar charge transport (electron/hole mobility ≈ 0.1 cm²/V·s) and low reduction potentials (−1.5 to −1.2 V), making them suitable for organic photovoltaic active layers .

Tables and Figures

- Figure 1: (a) this compound’s para-quinoidal core in indeno[2,1-c]fluorene; (b) s-Indacene’s symmetric p-QDM core .

- Figure 2: Structure of azuleno[1,2-e]dicyclohepta[a,h]-as-indacene .

- Table 1: Comparative NICS values, HOMO-LUMO gaps, and redox potentials for this compound and analogs .

Preparation Methods

Electronic Destabilization

The 12 π-electron system of this compound generates a destabilized HOMO–LUMO gap, rendering the compound susceptible to dimerization and oxidation. Computational studies on s-indacene analogues demonstrate that antiaromaticity can be partially mitigated by electron-donating substituents, which raise HOMO levels and reduce reactivity. However, applying this strategy to this compound requires precise substituent placement to avoid steric clashes.

Synthetic Accessibility

The asymmetric geometry of this compound complicates regioselective functionalization. Unlike s-indacene, which permits symmetric substitution patterns (e.g., C₂h or D₂ symmetry), this compound derivatives often require multistep sequences to achieve desired regiochemistry. This limitation has hindered the development of modular synthetic routes analogous to those for s-indacene.

Methodological Advances Inspired by S-Indacene Chemistry

While direct synthetic routes to this compound remain scarce, recent breakthroughs in s-indacene functionalization offer valuable insights. For example, modular synthesis techniques for hexaaryl-s-indacenes—employing Suzuki–Miyaura cross-coupling and Friedel–Crafts alkylation—have enabled precise control over substitution patterns and orbital modulation. These methods could be adapted for this compound by reengineering precursor geometry and optimizing catalytic systems.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have proven effective for installing aryl groups on s-indacene cores, enhancing solubility and stability. Applying similar protocols to this compound precursors may require tailored ligands (e.g., bulky phosphines) to accommodate steric hindrance.

Stabilization via Electron-Withdrawing Groups

Incorporating electron-withdrawing groups (EWGs) such as cyano or carbonyl moieties can attenuate antiaromaticity in s-indacene derivatives. For this compound, EWGs could stabilize the π-system while enabling further functionalization through nucleophilic aromatic substitution.

Comparative Analysis of Synthetic Routes

The table below contrasts the key features of this compound and s-indacene synthesis, underscoring the unique challenges posed by the former:

Q & A

Q. What are the established synthetic routes for As-indacene derivatives, and how can their purity be validated?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies, as demonstrated in the preparation of 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene derivatives . Purity validation requires multi-spectral characterization:

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Methodological Answer: Key techniques include:

- UV-Vis spectroscopy to determine π-π* transitions and bandgap.

- Cyclic voltammetry for redox behavior and HOMO-LUMO energy levels.

- Electron paramagnetic resonance (EPR) to detect radical intermediates. Combine these with density functional theory (DFT) calculations to correlate experimental and theoretical electronic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or computational approximations. To address this:

- Reproduce experiments under standardized conditions (e.g., solvent polarity, temperature).

- Hybrid DFT methods (e.g., B3LYP with dispersion corrections) improve agreement with experimental UV-Vis/NMR data .

- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor thresholds) and spectroscopic peak deconvolution .

Q. What strategies optimize this compound’s stability for photophysical applications?

Methodological Answer: Stability optimization requires:

- Steric hindrance engineering : Introduce bulky substituents to prevent aggregation.

- Environmental testing : Expose derivatives to controlled O₂/moisture levels and monitor degradation via in situ FTIR.

- Accelerated aging studies : Use high-intensity light sources to simulate long-term photostability. Pair these with time-dependent DFT (TD-DFT) to predict degradation pathways .

Q. How can computational models improve the design of this compound-based materials?

Methodological Answer:

- Fragment-based design : Use molecular docking simulations to predict intermolecular interactions in crystal packing.

- Machine learning (ML) : Train models on existing crystallographic datasets to predict synthetic feasibility and electronic properties.

- Non-covalent interaction (NCI) analysis : Visualize weak interactions (e.g., van der Waals) critical for solid-state behavior. Validate predictions with experimental grazing-incidence X-ray scattering (GIXS) .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis?

Methodological Answer:

Q. How should researchers approach contradictory findings in this compound’s reactivity studies?

Methodological Answer:

- Systematic literature review : Map contradictions to variables like reaction temperature or catalyst type.

- Controlled variable testing : Isolate factors (e.g., ligand effects in cross-coupling) via design of experiments (DoE).

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Ethical and Theoretical Frameworks

Q. How can theoretical frameworks guide hypothesis generation for this compound research?

Methodological Answer: Ground hypotheses in:

Q. What ethical considerations apply to computational studies of this compound?

Methodological Answer:

- Data transparency : Disclose software settings (e.g., DFT functional choice) to prevent selective reporting.

- Bias mitigation : Use blind testing in ML model validation.

- Reproducibility mandates : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Analysis and Presentation

Q. How should researchers present large datasets in this compound studies?

Methodological Answer:

- Raw data appendices : Include crystallographic coordinates, NMR FIDs, and computational input files.

- Processed data visualization : Use heatmaps for spectroscopic trends and Hirshfeld surfaces for intermolecular interactions.

- Uncertainty quantification : Report confidence intervals for DFT-predicted properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.